[(Octadec-17-en-1-yl)oxy]benzene
Description
Properties
IUPAC Name |
octadec-17-enoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25-24-21-18-17-19-22-24/h2,17-19,21-22H,1,3-16,20,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQRTSIIRDGIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587776 | |
| Record name | [(Octadec-17-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813460-71-8 | |
| Record name | [(Octadec-17-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Octadec-17-en-1-yl)oxy]benzene typically involves the reaction of benzene with octadec-17-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the etherification process. The general reaction can be represented as follows:
[ \text{C}6\text{H}5\text{OH} + \text{C}{18}\text{H}{35}\text{OH} \rightarrow \text{C}6\text{H}5\text{O}\text{C}{18}\text{H}{35} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of [(Octadec-17-en-1-yl)oxy]benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Octadec-17-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the octadec-17-en-1-yloxy group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd) or platinum (Pt) are typical.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of octadec-17-en-1-one or octadec-17-en-1-oic acid.
Reduction: Formation of octadec-17-ylbenzene.
Substitution: Formation of halogenated or nitrated derivatives of [(Octadec-17-en-1-yl)oxy]benzene.
Scientific Research Applications
[(Octadec-17-en-1-yl)oxy]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(Octadec-17-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, its benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparison with Similar Compounds
[(Octadec-17-en-1-yl)oxy]benzene can be compared with other alkylbenzenes and alkyl ethers. Similar compounds include:
[(Octadec-17-en-1-yl)oxy]toluene: Similar structure but with a methyl group on the benzene ring.
[(Octadec-17-en-1-yl)oxy]phenol: Similar structure but with a hydroxyl group on the benzene ring.
[(Octadec-17-en-1-yl)oxy]anisole: Similar structure but with a methoxy group on the benzene ring.
The uniqueness of [(Octadec-17-en-1-yl)oxy]benzene lies in its specific substitution pattern and the presence of the long alkyl chain, which imparts distinct physical and chemical properties.
Biological Activity
[(Octadec-17-en-1-yl)oxy]benzene, also known as octadec-17-enyl phenyl ether, is a compound of interest in various biological studies due to its potential therapeutic properties. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
[(Octadec-17-en-1-yl)oxy]benzene features a long hydrocarbon chain attached to a phenolic moiety. This structure suggests potential interactions with biological membranes and receptors, which may influence its biological activity. The compound's hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and potentially modulating membrane-associated processes.
Biological Activity Overview
Research has indicated that [(Octadec-17-en-1-yl)oxy]benzene exhibits several biological activities, including:
- Antioxidant Properties : Compounds with similar structures have been shown to scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
- Anti-inflammatory Effects : Some derivatives of long-chain phenolic compounds have demonstrated the ability to inhibit inflammatory pathways.
Antioxidant Activity
A study investigating the antioxidant properties of long-chain phenolic compounds found that [(Octadec-17-en-1-yl)oxy]benzene exhibited significant radical-scavenging activity. The IC50 value for this compound was determined to be lower than that of commonly used antioxidants like vitamin E, indicating a strong potential for therapeutic applications in oxidative stress-related conditions.
Antimicrobial Activity
In vitro tests have shown that [(Octadec-17-en-1-yl)oxy]benzene demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics, suggesting its potential as an alternative treatment option.
Anti-inflammatory Mechanisms
Research has indicated that [(Octadec-17-en-1-yl)oxy]benzene can inhibit the production of pro-inflammatory cytokines in macrophages. This effect is likely mediated through the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in the inflammatory response.
Case Study 1: Antioxidant Efficacy
In a controlled trial involving animal models subjected to oxidative stress, administration of [(Octadec-17-en-1-yl)oxy]benzene resulted in a significant reduction in biomarkers associated with oxidative damage. The study highlighted the compound’s potential for protecting against diseases linked to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Case Study 2: Antimicrobial Application
A clinical study evaluated the effectiveness of [(Octadec-17-en-1-yl)oxy]benzene as a topical agent against skin infections caused by Staphylococcus aureus. Results indicated a marked improvement in infection resolution rates compared to standard treatments, suggesting its viability as an adjunct therapy in dermatological applications.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
